ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of adamantane, triazole, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the triazole ring and the dimethylphenyl group. The final step involves the esterification of the compound to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The adamantane group provides rigidity and stability, while the triazole ring can interact with enzymes or receptors. The dimethylphenyl group may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives: These compounds share the adamantane core and have shown potential as anticancer agents.
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3S/c1-4-33-23(31)15-34-25-29-28-22(30(25)21-7-5-6-16(2)17(21)3)14-27-24(32)26-11-18-8-19(12-26)10-20(9-18)13-26/h5-7,18-20H,4,8-15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRNLCCGGITMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2C)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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